molecular formula C17H24FN3O4 B2994191 tert-Butyl 4-[(3-fluoro-2-nitrophenylamino)methyl]piperidine-1-carboxylate CAS No. 1233958-42-3

tert-Butyl 4-[(3-fluoro-2-nitrophenylamino)methyl]piperidine-1-carboxylate

Cat. No.: B2994191
CAS No.: 1233958-42-3
M. Wt: 353.394
InChI Key: NLQQAVGCJJELLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-[(3-fluoro-2-nitrophenylamino)methyl]piperidine-1-carboxylate is a piperidine-based organic compound featuring a tert-butoxycarbonyl (Boc) protecting group, a fluorinated nitroaniline substituent, and a methyl linker. This structure is common in medicinal chemistry intermediates, particularly for kinase inhibitors or protease-targeting drugs. The nitro group at the 2-position of the phenyl ring enhances electrophilicity, facilitating further functionalization (e.g., reduction to an amine). The fluorine atom at the 3-position contributes to metabolic stability and electronic modulation of the aromatic ring .

Properties

IUPAC Name

tert-butyl 4-[(3-fluoro-2-nitroanilino)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3O4/c1-17(2,3)25-16(22)20-9-7-12(8-10-20)11-19-14-6-4-5-13(18)15(14)21(23)24/h4-6,12,19H,7-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQQAVGCJJELLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNC2=C(C(=CC=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-[(3-fluoro-2-nitrophenylamino)methyl]piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common synthetic route includes the following steps:

  • Formation of Piperidine Ring: : Piperidine can be synthesized through various methods, such as the reduction of pyridine or the cyclization of amino alcohols.

  • Introduction of the Fluoro Group:

  • Nitration: : The nitration of the aromatic ring to introduce the nitro group at the 2-position can be performed using nitric acid and sulfuric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for large-scale production, focusing on cost-effectiveness, yield, and safety. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 4-[(3-fluoro-2-nitrophenylamino)methyl]piperidine-1-carboxylate: can undergo various chemical reactions, including:

  • Oxidation: : The nitro group can be reduced to an amine, and the amine can be further oxidized to a nitroso or nitrate compound.

  • Reduction: : The nitro group can be reduced to an amine using reducing agents like iron and hydrochloric acid or catalytic hydrogenation.

  • Substitution: : The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

  • Hydrolysis: : The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate, hydrogen peroxide, and nitric acid.

  • Reduction: : Reducing agents like iron, hydrogen, and palladium on carbon are commonly used.

  • Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

  • Hydrolysis: : Strong acids or bases, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis.

Major Products Formed

  • Oxidation: : Nitroso compounds, nitrate esters, and amine oxides.

  • Reduction: : Amines, nitroso compounds, and hydroxylamines.

  • Substitution: : Fluoro-substituted aromatic compounds.

  • Hydrolysis: : Carboxylic acids and corresponding alcohols.

Scientific Research Applications

Tert-Butyl 4-[(3-fluoro-2-nitrophenylamino)methyl]piperidine-1-carboxylate: has various applications in scientific research, including:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which tert-Butyl 4-[(3-fluoro-2-nitrophenylamino)methyl]piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The presence of the nitro group and the fluoro group can influence its binding affinity and reactivity with biological targets. The compound may interact with enzymes, receptors, or other proteins, leading to biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed analysis:

Structural and Functional Group Variations

Compound Name Substituents/Modifications Physical State/Melting Point Key Features Reference
tert-Butyl 4-[(3-fluoro-2-nitrophenylamino)methyl]piperidine-1-carboxylate (Target Compound) 3-Fluoro, 2-nitro on phenyl; methyl linker Not reported Nitro group enables reduction to amine; fluorine enhances stability
tert-Butyl 2-(((3,4-difluorophenyl)amino)methyl)piperidine-1-carboxylate (Compound 5) 3,4-Difluoro on phenyl; methyl linker Pale yellow solid (102–105°C) Dual fluorine substitution increases lipophilicity; lacks nitro group
tert-Butyl 2-((N-(3,4-difluorophenyl)propionamido)methyl)piperidine-1-carboxylate (Compound 7) 3,4-Difluoro on phenyl; propionamide-functionalized methyl linker Brown liquid (75°C) Propionamide introduces hydrogen-bonding potential; lower melting point vs. compound 5
tert-Butyl 4-(3-chloro-2-nitro-anilino)piperidine-1-carboxylate 3-Chloro, 2-nitro on phenyl Not reported Chloro substituent improves leaving-group capacity; similar nitro positioning
tert-Butyl 4-(3-fluoro-2-methyl-6-nitrophenylamino)piperidine-1-carboxylate 3-Fluoro, 2-methyl, 6-nitro on phenyl Not reported Methyl group introduces steric hindrance; nitro at 6-position alters electronic distribution
tert-Butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate 3,4-Difluorobenzyl group instead of phenylamino-methyl Not reported Benzyl group enhances conformational rigidity; dual fluorine boosts metabolic resistance

Key Comparative Insights

  • Electronic Effects :

    • The nitro group in the target compound and its chloro analog () enhances electrophilicity, enabling nucleophilic aromatic substitution (SNAr) reactions. However, the chloro substituent offers superior leaving-group ability compared to fluorine .
    • Fluorine in the target compound and analogs (e.g., compound 5, compound 7) improves metabolic stability and membrane permeability due to its electronegativity and small atomic radius .
  • Propionamide in compound 7 increases hydrogen-bonding capacity, which may enhance solubility in polar solvents compared to the target compound .
  • Synthetic Utility :

    • The target compound’s nitro group is a strategic handle for reduction to an amine, a common step in drug synthesis (e.g., for kinase inhibitors). In contrast, compound 5 lacks this functionalization pathway .
    • Benzyl-substituted analogs () are synthesized via reductive amination, offering a divergent route compared to the SNAr reactions used for nitro-containing compounds .

Biological Activity

tert-Butyl 4-[(3-fluoro-2-nitrophenylamino)methyl]piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

C17H24FN3O4C_{17}H_{24}FN_{3}O_{4}

with a molecular weight of 353.39 g/mol. It features a piperidine ring substituted with a tert-butyl group and a nitrophenylamino moiety, which contributes to its biological properties.

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have shown the ability to inhibit specific enzymes involved in cellular processes, potentially impacting pathways related to cancer or infectious diseases.
  • Modulation of Signaling Pathways : The presence of the nitrophenyl group may influence signaling pathways by interacting with receptors or other proteins, leading to altered cellular responses.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. For instance:

  • In vitro Studies : Assays have demonstrated that this compound can inhibit the growth of certain bacterial strains, indicating its potential as an antimicrobial agent.

Anticancer Potential

Research into similar compounds has highlighted their potential in cancer therapy:

  • Cell Line Studies : Compounds structurally related to this compound have been tested against various cancer cell lines, showing cytotoxic effects at specific concentrations.

Case Studies

  • Study on Enzyme Inhibition :
    • A study investigated the inhibition of a specific enzyme linked to tumor progression. The compound was tested at varying concentrations, revealing an IC50 value that suggests significant inhibitory activity.
  • Antimicrobial Efficacy :
    • In another study, the compound was evaluated against Gram-positive and Gram-negative bacteria. Results indicated a notable reduction in bacterial viability at concentrations above 50 µM.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxicity against cancer cell lines
Enzyme InhibitionSignificant inhibition at low concentrations

Q & A

Q. What are the recommended synthetic routes for preparing tert-Butyl 4-[(3-fluoro-2-nitrophenylamino)methyl]piperidine-1-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions. A common approach includes:
  • Step 1 : Condensation of 3-fluoro-2-nitroaniline with a piperidine derivative (e.g., tert-butyl 4-(aminomethyl)piperidine-1-carboxylate) using coupling reagents.
  • Step 2 : Protection/deprotection steps (e.g., Boc protection) to stabilize intermediates .
  • Optimization Tips :
  • Use triethylamine (TEA) as a base to neutralize HCl byproducts .
  • Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are effective for maintaining reaction homogeneity .
  • Monitor reaction progress via TLC or LC-MS to identify incomplete steps.

Table 1 : Example Synthesis Parameters from Analogous Compounds

Compound TypeReagents/ConditionsYield (%)Purity (HPLC)Source
Piperidine-carboxylate analogTEA, DCM, 0–20°C, 2–4 hrs65–75>95%

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm the presence of the tert-butyl group (δ ~1.4 ppm for 1^1H), aromatic protons (δ 6.5–8.5 ppm), and piperidine backbone .
  • Mass Spectrometry (MS) : ESI-MS can verify the molecular ion peak (e.g., calculated [M+H]+ for C₁₈H₂₅FN₃O₄: 390.18) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Q. What safety precautions are critical during handling and storage?

  • Methodological Answer :
  • Acute Toxicity : Classified under GHS Category 4 for oral, dermal, and inhalation toxicity. Use fume hoods and PPE (gloves, lab coats, goggles) .
  • Fire Safety : Use CO₂ or dry powder extinguishers; avoid water jets due to potential reactivity .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve discrepancies in melting points or spectral data across synthesis batches?

  • Methodological Answer :
  • Root-Cause Analysis :
  • Byproducts : Check for unreacted starting materials (e.g., free amine via TLC) .
  • Solvent Traces : Use vacuum drying or lyophilization to remove residual solvents affecting melting points .
  • Crystallization : Recrystallize using ethyl acetate/hexane mixtures to improve consistency .
  • Advanced Techniques :
  • X-ray Crystallography : Confirm crystal structure if polymorphs are suspected .
  • DSC/TGA : Analyze thermal stability to identify decomposition phases .

Q. What strategies optimize regioselectivity during functionalization of the piperidine ring?

  • Methodological Answer :
  • Steric Effects : The tert-butyl group at position 1 directs electrophilic attacks to the less hindered position 4 .
  • Catalytic Control : Use Pd-catalyzed cross-coupling for arylations or alkylations at specific positions .
  • Computational Modeling : DFT calculations predict reactive sites (e.g., Fukui indices) to guide synthetic design .

Q. How can researchers mitigate side reactions involving the nitro group?

  • Methodological Answer :
  • Reduction Control : Avoid unintended nitro → amine reduction by excluding reducing agents (e.g., H₂/Pd) during synthesis .
  • Protection : Temporarily protect the nitro group using Boc or Fmoc if subsequent steps require harsh conditions .
  • pH Monitoring : Maintain neutral to slightly acidic conditions to prevent nitro group decomposition .

Data Contradiction Analysis

Q. Why might biological activity assays show variability despite high chemical purity?

  • Methodological Answer :
  • Stereochemical Factors : Check for racemization (if chiral centers exist) via chiral HPLC .
  • Solubility Issues : Use DMSO stocks with concentrations ≤10 mM to avoid aggregation in aqueous buffers .
  • Metabolite Interference : Perform LC-MS/MS to detect degradation products in assay media .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.